molecular formula C12H14N2 B1283367 1-Benzylpyrrolidine-2-carbonitrile CAS No. 72219-09-1

1-Benzylpyrrolidine-2-carbonitrile

Cat. No. B1283367
CAS RN: 72219-09-1
M. Wt: 186.25 g/mol
InChI Key: UWHFYOCFQGYYIH-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C12H14N2 . It has a molecular weight of 186.26 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Benzylpyrrolidine-2-carbonitrile is 1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Benzylpyrrolidine-2-carbonitrile is a liquid at room temperature . It has a molecular weight of 186.26 g/mol .

Scientific Research Applications

Medicinal Chemistry: Antifungal and Antibacterial Agents

1-Benzylpyrrolidine-2-carbonitrile has potential applications in medicinal chemistry, particularly as a scaffold for developing antifungal and antibacterial agents. Its structure can be utilized to create compounds that target and inhibit the growth of various pathogens .

Organic Synthesis: Photoredox Catalysis

In organic synthesis, 1-Benzylpyrrolidine-2-carbonitrile can be involved in photoredox catalysis. This process uses visible light to initiate organic reactions, which is advantageous due to the reduced side reactions compared to UV light-induced processes .

Material Science: Advanced Material Development

The compound’s unique structure can contribute to the development of advanced materials in material science. Its properties may be harnessed to create new materials with specific characteristics required for high-tech applications.

Drug Discovery: Boron-Containing Compounds

Benzylpyrrolidine-2-carbonitrile can be a precursor for the synthesis of benzoxaboroles, which are boron-containing compounds with a wide range of applications in drug discovery, including antiviral and anti-inflammatory properties .

Synthetic Chemistry: Thionation Reactions

This compound may also play a role in thionation reactions within synthetic chemistry. It could be used to introduce sulfur atoms into organic molecules, which is a valuable transformation in the synthesis of various sulfur-containing compounds .

Analytical Chemistry: Chromatography and Spectroscopy

1-Benzylpyrrolidine-2-carbonitrile can be used in analytical chemistry for chromatography and spectroscopy. Its properties may aid in the separation of compounds and the analysis of chemical structures and compositions .

Safety and Hazards

The safety information available indicates that 1-Benzylpyrrolidine-2-carbonitrile is potentially dangerous. The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-benzylpyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHFYOCFQGYYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566266
Record name 1-Benzylpyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpyrrolidine-2-carbonitrile

CAS RN

72219-09-1
Record name 1-Benzylpyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpyrrolidine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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